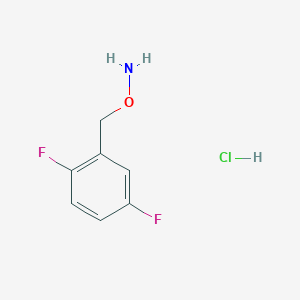
O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted benzyl derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including oximes and nitroso derivatives.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites or functional groups on these targets, leading to inhibition or modification of their activity. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or modifier.
Comparación Con Compuestos Similares
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This compound has five fluorine atoms on the benzyl ring, which can significantly alter its reactivity and interactions compared to O-(2,5-Difluorobenzyl)hydroxylamine hydrochloride.
O-Benzylhydroxylamine hydrochloride: Lacking fluorine atoms, this compound has different reactivity and applications, making it less potent in certain reactions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical behavior and interactions. This makes it a valuable compound in various research and industrial applications, offering distinct advantages over similar compounds.
Propiedades
Fórmula molecular |
C7H8ClF2NO |
|---|---|
Peso molecular |
195.59 g/mol |
Nombre IUPAC |
O-[(2,5-difluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H |
Clave InChI |
UDJCPGXYKZLVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CON)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
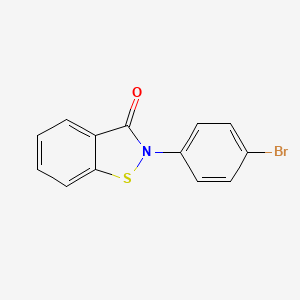
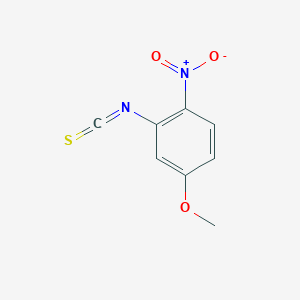
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)


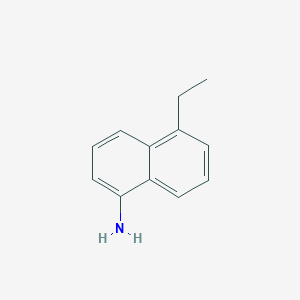
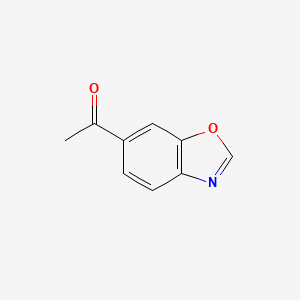
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)



